molecular formula C₂₂H₁₉D₁₀N₃O₄S B1146923 rac Lafutidine-d10 CAS No. 1795136-26-3

rac Lafutidine-d10

カタログ番号: B1146923
CAS番号: 1795136-26-3
分子量: 441.61
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac Lafutidine-d10 is a deuterated form of lafutidine, a second-generation histamine H2 receptor antagonist. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The molecular formula of this compound is C22D10H19N3O4S, and it has a molecular weight of 441.61 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac Lafutidine-d10 involves the incorporation of deuterium atoms into the lafutidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as wet granulation tableting are employed to produce the compound in a form suitable for research and pharmaceutical applications .

化学反応の分析

Types of Reactions

Rac Lafutidine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

科学的研究の応用

Pharmacokinetic Studies

Pharmacokinetics of Rac Lafutidine-d10

The pharmacokinetic properties of this compound have been investigated through various studies. These studies typically focus on the absorption, distribution, metabolism, and excretion (ADME) characteristics of lafutidine when labeled with stable isotopes.

Key Findings from Studies

  • Bioavailability : A study indicated that the bioavailability of lafutidine can be significantly influenced by its formulation. The mean relative bioavailability was found to be approximately 107.90% compared to reference formulations, suggesting that this compound could be used interchangeably in clinical settings .
  • Onset of Action : this compound demonstrates a prompter onset of action compared to traditional proton pump inhibitors (PPIs). In studies comparing lafutidine with lansoprazole, lafutidine showed a more rapid increase in intragastric pH within the first six hours post-administration .
  • Gastroprotective Effects : Research has highlighted that lafutidine not only inhibits gastric acid secretion but also enhances mucosal protection through mechanisms such as increasing gastric mucosal blood flow and stimulating mucus secretion .

Clinical Applications

Treatment Efficacy

Lafutidine has been extensively studied for its efficacy in treating dyspepsia and other gastrointestinal disorders. The following table summarizes findings from clinical trials comparing lafutidine with other treatments:

Treatment ComparisonSymptom Relief (%)Symptom Resolution (%)P-Value
Lafutidine vs Rabeprazole89.90%70.71%<0.01
Rabeprazole65.26%25.26%

This table illustrates that lafutidine provides superior symptom relief compared to rabeprazole in patients with heartburn-dominant dyspepsia .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical settings:

  • Case Study on GERD : A case involving a patient with GERD showed that treatment with this compound resulted in significant symptom improvement within two weeks, highlighting its rapid action profile .
  • Triple Therapy for H. pylori Eradication : In a study involving triple therapy combining lafutidine with antibiotics, it was found to achieve comparable eradication rates for Helicobacter pylori as traditional therapies without being affected by genetic polymorphisms related to drug metabolism .

作用機序

Rac Lafutidine-d10, like lafutidine, acts as a histamine H2 receptor antagonist. It prevents the secretion of gastric acid by blocking the H2 receptors on the parietal cells of the stomach. Additionally, it activates calcitonin gene-related peptide, which stimulates the production of nitric oxide and regulates gastric mucosal blood flow. It also increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-induced injury .

類似化合物との比較

Similar Compounds

    Lafutidine: The non-deuterated form of rac Lafutidine-d10.

    Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.

    Famotidine: A histamine H2 receptor antagonist with a similar mechanism of action.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for more precise and detailed studies in pharmacokinetics and metabolism. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

特性

CAS番号

1795136-26-3

分子式

C₂₂H₁₉D₁₀N₃O₄S

分子量

441.61

同義語

2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide-d10;  Lafutidine-d10;  FRG 8813-d10;  Laflutidine-d10;  Protecadin-d10;  Stogar-d10; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。